molecular formula C18H25ClN3NaO4S B13846194 Hydroxychloroquine O-Sulfate Sodium Salt

Hydroxychloroquine O-Sulfate Sodium Salt

Cat. No.: B13846194
M. Wt: 437.9 g/mol
InChI Key: DXNDPIWJQPZOPR-UHFFFAOYSA-M
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Description

Hydroxychloroquine O-Sulfate (sodium salt) is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus . The compound is known for its anti-inflammatory and immunomodulatory properties, making it a valuable drug in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxychloroquine O-Sulfate (sodium salt) involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the sulfonation of hydroxychloroquine to form the sulfate derivative, followed by neutralization with sodium hydroxide to obtain the sodium salt form .

Industrial Production Methods

Industrial production of Hydroxychloroquine O-Sulfate (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine O-Sulfate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Hydroxychloroquine O-Sulfate (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Hydroxychloroquine O-Sulfate (sodium salt) exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxychloroquine O-Sulfate (sodium salt) is unique due to its dual role in treating both malaria and autoimmune diseases. Its improved safety profile compared to chloroquine makes it a preferred choice in clinical settings .

Properties

Molecular Formula

C18H25ClN3NaO4S

Molecular Weight

437.9 g/mol

IUPAC Name

sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate

InChI

InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1

InChI Key

DXNDPIWJQPZOPR-UHFFFAOYSA-M

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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